molecular formula C22H24N2O5 B2691336 5-(5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 333304-94-2

5-(5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B2691336
CAS No.: 333304-94-2
M. Wt: 396.443
InChI Key: PZAMPEWNCSRTQL-UHFFFAOYSA-N
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Description

5-(5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
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Biological Activity

5-(5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique pyrazole ring structure substituted with methoxyphenyl groups and a pentanoic acid moiety. Its molecular formula is C20H22N2O4C_{20}H_{22}N_2O_4, with a molecular weight of 366.4 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives known for anti-inflammatory effects.
  • Receptor Modulation : It could act on various receptors, potentially modulating signaling pathways associated with pain and inflammation.
  • Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. It appears to reduce the expression of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways, which are critical in inflammation .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It effectively scavenges free radicals and reduces lipid peroxidation in cellular models, indicating its potential as a protective agent against oxidative damage .

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Study on Cancer Cell Lines : A study involving derivatives of the compound showed significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Anti-inflammatory Research : In animal models, administration of pyrazole derivatives resulted in reduced paw edema and lower levels of inflammatory markers in serum, suggesting effective anti-inflammatory action .
  • Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide, the compound exhibited protective effects on neuronal cells, reducing cell death and restoring normal cellular functions .

Data Summary Table

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels; inhibits NF-kB
AntioxidantScavenges free radicals; reduces lipid peroxidation

Properties

IUPAC Name

5-[3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-28-16-12-10-15(11-13-16)18-14-19(17-6-3-4-7-20(17)29-2)24(23-18)21(25)8-5-9-22(26)27/h3-4,6-7,10-13,19H,5,8-9,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMPEWNCSRTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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